4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a combination of functional groups, including a methoxyphenyl group, a piperidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine intermediate.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: shares structural similarities with other sulfonyl piperidine derivatives and isoxazole-containing compounds.
This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of its constituent functional groups, resulting in a compound with potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable tool in research and development.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-12-17(13(2)25-18-12)27(22,23)19-10-8-16(9-11-19)26(20,21)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKZIVWNLGDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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